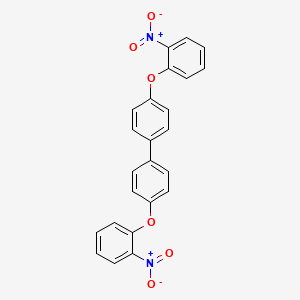

4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16N2O6 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene |

InChI |

InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H |

InChI Key |

IWNHAIOVXCOTRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl

Optimized Reaction Conditions for Etherification of Substituted Biphenyls

The formation of the diaryl ether linkage in 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl necessitates precise control over reaction conditions to achieve high yields and purity. The classical method, the Ullmann condensation, traditionally involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.org Modern methodologies have refined this approach, focusing on catalyst efficiency, solvent choice, and process parameters to enhance reaction outcomes.

The choice of catalyst is paramount in driving the C-O cross-coupling reaction required for the synthesis. While traditional methods relied on stoichiometric amounts of copper powder, contemporary approaches utilize advanced catalytic systems that offer greater efficiency and milder reaction conditions. wikipedia.org

Copper-based catalysts remain central to Ullmann-type reactions. Innovations include the use of soluble copper(I) salts like CuI and copper(I) complexes, often paired with ligands such as N,N-dimethylglycine or phenanthroline, which enhance catalyst solubility and activity, allowing reactions to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org For instance, air-stable bromo(triphenylphosphine)copper(I) has been demonstrated as an effective catalyst for forming diaryl ethers. researchgate.net

Palladium-based catalytic systems, widely used in cross-coupling reactions like the Buchwald-Hartwig amination, have also been adapted for diaryl ether synthesis. These systems, typically comprising a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, can facilitate C-O bond formation under mild conditions. organic-chemistry.orgacs.org The development of new biarylphosphine ligands has enabled some of these reactions to occur at room temperature. acs.org

The following table summarizes various catalytic systems applicable to diaryl ether synthesis.

| Catalyst System | Ligand/Base | Solvent | Temperature (°C) | Key Features |

| Copper Powder (Traditional Ullmann) | K₂CO₃ | DMF, Nitrobenzene (B124822) | >200 | High temperatures, stoichiometric copper required. wikipedia.org |

| CuI / N,N-dimethylglycine | Cs₂CO₃ | Toluene (B28343) | 90 | Milder conditions, effective for aryl iodides and bromides. organic-chemistry.org |

| [(cinnamyl)PdCl]₂ / Biarylphosphine Ligand | NaOtBu | Toluene | rt - 100 | High reactivity, enables room temperature coupling in some cases. acs.org |

| CuI / Fe(acac)₃ | K₂CO₃ | N/A | N/A | Low catalyst loading, economical for industrial applications. organic-chemistry.org |

| Cu(I)-USY (Zeolite) | None | Toluene | 120 | Ligand-free, heterogeneous catalyst. rsc.org |

The solvent plays a critical role in the kinetics of diaryl ether synthesis. High-boiling, polar aprotic solvents are traditionally favored for Ullmann-type reactions because they effectively dissolve the reactants and facilitate the formation of the phenoxide nucleophile. wikipedia.org

Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidinone (NMP). wikipedia.orgrsc.org These solvents help to solubilize the inorganic base (e.g., K₂CO₃ or Cs₂CO₃) and the copper catalyst, accelerating the reaction rate. rsc.org Research has shown that in many C-O coupling reactions, polar solvents like THF and DMF give excellent yields compared to non-polar solvents like toluene and benzene. researchgate.net For example, extensive optimization studies for certain coupling reactions revealed that DMF was the optimal solvent at 100 °C, leading to high yields in short reaction times. rsc.org

The selection of the solvent can significantly impact reaction efficiency, as illustrated in the table below based on findings from related Ullmann coupling reactions.

| Solvent | Polarity | Boiling Point (°C) | Typical Yield | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent | rsc.orgresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very Good | wikipedia.orgorganic-chemistry.org |

| N-Methylpyrrolidinone (NMP) | Polar Aprotic | 202 | Very Good | wikipedia.orgresearchgate.net |

| Toluene | Non-polar | 111 | Moderate | researchgate.net |

| Benzene | Non-polar | 80 | Poor | researchgate.net |

Modern catalytic systems have been instrumental in achieving this. For example, the use of N,N-dimethylglycine as a ligand allows copper-catalyzed diaryl ether synthesis to be performed at 90 °C. organic-chemistry.org A patent describing the synthesis of the related 4,4'-bis(4-nitrophenoxy)biphenyl (B385796) specifies a reflux reaction at 130-140 °C. google.com Optimization involves a careful balance; the temperature must be high enough to overcome the activation energy of the C-O bond formation but low enough to prevent thermal decomposition of the nitro-substituted aromatic rings.

Pressure is generally less of a critical parameter for this type of condensation reaction unless volatile solvents are used at temperatures above their boiling points. Most syntheses are conducted at atmospheric pressure. However, in related hydrogenation processes to convert the nitro groups to amines, pressure is a key variable, with reactions often carried out at 10-20 atm. google.com

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes. chemijournal.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A major focus of green synthesis is the replacement of conventional volatile organic compounds (VOCs) like DMF and DMSO with more sustainable alternatives. Ionic liquids have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. newcastle.edu.au

Solvent-free reaction systems represent another significant advancement. Techniques such as mechanochemical synthesis using ball milling can promote reactions in the solid state, eliminating the need for solvents entirely. unigoa.ac.in This approach not only reduces waste but can also lead to higher reaction rates and different product selectivities. unigoa.ac.in Microwave-assisted synthesis is another energy-efficient method that can dramatically shorten reaction times and often allows for solvent-free conditions. organic-chemistry.org

To minimize the environmental impact of metal catalysts, there is a strong emphasis on developing heterogeneous and recyclable catalytic systems. Homogeneous catalysts, while often highly active, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal.

Heterogeneous catalysts, where the active metal is supported on a solid material, can be easily recovered by filtration and reused. Recent developments include:

Metal-Organic Frameworks (MOFs): Highly porous MOFs have been used as efficient, ligand-free, recyclable heterogeneous catalysts for the coupling of phenols with nitroarenes. rsc.orgmdpi.com

Magnetic Nanoparticles: Supporting copper catalysts on magnetic nanoparticles (e.g., Cu-ninhydrin@GO-Ni MNPs or CuFe₂O₄) allows for simple magnetic separation of the catalyst from the reaction medium. rsc.orgmdpi.com These catalysts have shown good reusability over several cycles without a significant loss of activity. mdpi.com

Polymer-Supported Catalysts: Immobilizing catalysts on porous organic polymers is another effective strategy for creating reusable systems. acs.org

These green approaches not only reduce the environmental footprint of the synthesis but can also lead to more cost-effective and efficient manufacturing processes for this compound and related compounds.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. In the synthesis of this compound, maximizing atom economy and minimizing waste are paramount for developing sustainable industrial processes.

The traditional synthesis typically involves the reaction of 4,4'-dihydroxybiphenyl (B160632) with two equivalents of an ortho-halonitrobenzene, such as 1-chloro-2-nitrobenzene (B146284), in a copper-catalyzed Ullmann condensation or a base-mediated SNAr reaction. wikipedia.orgresearchgate.net While effective, this route generates stoichiometric amounts of inorganic salt byproducts (e.g., potassium chloride) and often requires high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are difficult to recycle and pose environmental health and safety concerns. acs.org

Strategies to improve the green credentials of this synthesis include:

Catalyst and Ligand Development: Modern Ullmann-type couplings utilize advanced catalytic systems with specific ligands that can facilitate the reaction under milder conditions and with lower catalyst loadings, reducing metal waste. mdpi.com

Solvent Selection: Replacing conventional dipolar aprotic solvents is a key area of research. acs.org Greener alternatives such as polyethylene (B3416737) glycol (PEG), cyclopentyl methyl ether (CPME), or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored to reduce the environmental impact. sigmaaldrich.commerckmillipore.comnih.gov In some cases, solvent-free syntheses assisted by microwave irradiation can provide a dramatic improvement by eliminating solvent waste entirely. researchgate.netresearchgate.net

Alternative Coupling Methodologies: Transitioning from classical SNAr/Ullmann reactions to alternative cross-coupling methods can significantly enhance atom economy. The Chan-Lam C-O coupling reaction, which uses arylboronic acids instead of aryl halides, is a prime example. researchgate.netorganic-chemistry.orgnrochemistry.com This methodology avoids the generation of inorganic salt waste from the leaving group, leading to a higher theoretical atom economy.

The following table provides a comparative analysis of the theoretical atom economy for different synthetic pathways to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Ullmann/SNAr Reaction | 4,4'-Dihydroxybiphenyl + 2 x 1-Chloro-2-nitrobenzene + K2CO3 | This compound | 2 x KCl + CO2 + H2O | 65.8% |

| Chan-Lam Coupling | 4,4'-Dihydroxybiphenyl + 2 x 2-Nitrophenylboronic acid | This compound | 2 x B(OH)3 (Boric Acid) | 76.9% |

Note: Atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100. The calculation for the Ullmann/SNAr reaction includes the base required for the reaction. Catalysts are not included in the calculation.

Novel Synthetic Routes to this compound

Beyond optimizing existing methods, research into fundamentally new synthetic strategies is crucial for advancing the production of this compound. These novel routes aim to improve efficiency, reduce step counts, and provide access to the molecule under milder and more controlled conditions.

Arylboronic Acids and Esters: As mentioned, 2-nitrophenylboronic acid is a key precursor for the Chan-Lam coupling. organic-chemistry.org This approach benefits from milder reaction conditions (often room temperature), tolerance to a wider range of functional groups, and improved atom economy. researchgate.net An alternative strategy could involve the coupling of 1,1'-biphenyl-4,4'-diboronic acid with 2-nitrophenol.

Aryl Fluorides: Using 1-fluoro-2-nitrobenzene (B31998) as the electrophile in SNAr reactions can be advantageous. The carbon-fluorine bond is highly polarized, making the aromatic ring exceptionally susceptible to nucleophilic attack, which can lead to faster reaction rates and higher yields compared to other haloarenes. researchgate.netorganic-chemistry.org

Aryl Silyl Ethers: The reaction of silylated phenols with activated aryl fluorides represents another mild method for diaryl ether formation. organic-chemistry.org A potential route could involve the reaction of 4,4'-bis(trimethylsilyloxy)-1,1'-biphenyl with 1-fluoro-2-nitrobenzene, which can proceed under neutral or base-catalyzed conditions.

The following table compares various precursor combinations for the synthesis of the target compound.

| Nucleophilic Precursor | Electrophilic Precursor | Reaction Type | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| 4,4'-Dihydroxybiphenyl | 1-Chloro-2-nitrobenzene | Ullmann/SNAr | Cu(0), Cu(I) salts | Cost-effective, well-established |

| 4,4'-Dihydroxybiphenyl | 1-Fluoro-2-nitrobenzene | SNAr | Often catalyst-free | Higher reactivity, faster reactions |

| 4,4'-Dihydroxybiphenyl | 2-Nitrophenylboronic acid | Chan-Lam Coupling | Cu(II) acetate (B1210297) | High atom economy, mild conditions |

| 2-Nitrophenol | 1,1'-Biphenyl-4,4'-diboronic acid | Chan-Lam Coupling | Cu(II) acetate | Alternative precursor strategy |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, which involve a series of intramolecular transformations initiated by a single event, represent the pinnacle of synthetic efficiency. iupac.orgepfl.chchemistryforsustainability.org While specific, well-established MCR or domino processes for the synthesis of this compound are not prevalent in the literature, the principles can be applied conceptually to streamline its production.

A hypothetical multicomponent approach could involve a one-pot reaction combining 4,4'-dihydroxybiphenyl, 1-chloro-2-nitrobenzene, a copper catalyst, a ligand, and a base. While this mirrors the conditions of a modern Ullmann coupling, framing it as an MCR emphasizes the goal of combining multiple components without isolating intermediates to maximize efficiency.

A domino process is more complex to conceptualize for this target but could be envisioned if the precursors were modified. For instance, if a precursor contained a nitro group and another reactive moiety, a reaction cascade could be initiated. An example from a different chemical space is the domino Knoevenagel-hetero-Diels-Alder reaction, which rapidly builds molecular complexity from simple starting materials. iupac.orgresearchgate.netresearchgate.net Applying this level of synthetic elegance to diaryl ether synthesis remains a forward-looking challenge for chemists.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. beilstein-journals.orghybrid-chem.com For the synthesis of this compound, which often involves exothermic steps and high temperatures, flow chemistry is a particularly promising technology.

A continuous flow process for an Ullmann-type synthesis of the target compound has been demonstrated conceptually. mit.educhemistryviews.org A convenient and efficient method involves using a commercially available copper tube as both the flow reactor and the catalyst source. mit.eduacs.org In a potential setup, solutions of 4,4'-dihydroxybiphenyl with a base (e.g., potassium carbonate) and 1-chloro-2-nitrobenzene in a suitable high-boiling solvent would be continuously pumped and mixed before entering a heated copper tube flow reactor (CTFR). The product stream would exit the reactor for continuous workup and purification.

This approach offers several key benefits:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at high temperature at any given time.

Precise Temperature Control: The high surface-area-to-volume ratio of the tube reactor allows for efficient heat dissipation, preventing thermal runaways.

Catalyst Efficiency: The copper tube itself acts as a durable, ligand-free catalyst, simplifying the reaction mixture and reducing costs. chemistryviews.org

Scalability: Production can be scaled up by extending the operating time or by using multiple reactors in parallel ("numbering-up").

The table below contrasts the operational parameters of batch versus continuous flow synthesis for this type of reaction.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes (Residence Time) |

| Temperature Control | Difficult to control, potential for hot spots | Precise and uniform |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume |

| Scalability | Complex, requires geometric redesign of reactor | Simple, by extending run time or numbering-up |

| Catalyst Handling | Requires addition and subsequent removal | Integrated into the reactor (e.g., CTFR) |

Mechanistic Investigations of Reactions Involving 4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Nitro-Substituted Phenoxy Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl ethers, particularly those activated by electron-withdrawing groups. youtube.com In 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl, the nitro groups strongly activate the phenoxy rings towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com

Role of Activating Groups and Leaving Group Effects

The presence of the nitro group ortho to the ether linkage is critical for the activation of the aromatic ring towards SNAr. Electron-withdrawing substituents, especially those at the ortho and para positions, stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction. nih.gov

The phenoxy group itself acts as the leaving group in this reaction. The stability of the departing phenoxide ion influences the rate of the elimination step. Substituents on the biphenyl (B1667301) ring system would be expected to have a less pronounced electronic effect on the SNAr reaction at the nitrophenoxy ring, as they are not directly conjugated with the reaction center. However, bulky substituents on the biphenyl core could introduce steric hindrance, potentially affecting the approach of the nucleophile.

Reaction Intermediates and Transition State Analysis

The generally accepted mechanism for SNAr reactions involves the formation of a discrete, non-aromatic Meisenheimer complex. youtube.com For this compound, the attack of a nucleophile (Nu⁻) on the carbon atom bearing the phenoxy group leads to the formation of a resonance-stabilized cyclohexadienyl anion intermediate. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group.

Recent computational and kinetic isotope effect studies on simpler SNAr systems have suggested that, in some cases, the mechanism may be more concerted, bypassing a discrete intermediate. acs.org However, for strongly activated systems with good leaving groups, the stepwise mechanism via a Meisenheimer intermediate is generally favored. The transition state for the formation of the Meisenheimer complex is typically the highest energy point on the reaction coordinate. Kinetic measurements and theoretical calculations on analogous systems, such as 3-fluoro-4-chloronitrobenzene, indicate that reactions with soft nucleophiles like thiophenoxide proceed through an orbital-controlled process, while harder nucleophiles like methoxide (B1231860) can favor a charge-controlled reaction with a looser transition state. researchgate.net

Substituent Effects on Reaction Rates and Selectivity

The rate of SNAr reactions is highly sensitive to the electronic nature of substituents on both the aromatic ring undergoing substitution and the nucleophile. Studies on analogous systems, such as the anilinolysis of substituted phenyl 2,4,6-trinitrophenyl ethers, provide insight into these effects. Electron-donating groups on the nucleophile increase its reactivity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. nih.gov

For the substrate, additional electron-withdrawing groups on the nitrophenoxy ring would be expected to further increase the reaction rate. Conversely, electron-donating groups would decrease the rate. Steric effects also play a significant role. Bulky substituents near the reaction center, either on the substrate or the nucleophile, can hinder the approach of the nucleophile and slow the reaction. For instance, the reaction rate of N-methylaniline is significantly lower than that of aniline (B41778) in SNAr reactions with nitrophenyl ethers, an effect attributed to increased steric hindrance.

To illustrate the impact of substituents on reaction rates, the following table presents representative kinetic data for the reaction of substituted anilines with a model nitrophenyl ether in acetonitrile.

| Substituent on Aniline | Relative Rate Constant (k_rel) |

| 4-Methoxy | 10.5 |

| 4-Methyl | 3.2 |

| Hydrogen | 1.0 |

| 4-Chloro | 0.3 |

| 4-Nitro | 0.01 |

Note: Data is illustrative and based on general trends observed for SNAr reactions of nitrophenyl ethers with substituted anilines.

Reduction Chemistry of the Nitro Groups in this compound

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, providing access to anilines, which are valuable synthetic intermediates. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common.

Catalytic Hydrogenation Mechanisms and Catalyst Deactivation

Catalytic hydrogenation of aromatic nitro compounds is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. youtube.com The hydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then sequentially transferred to the nitro group. youtube.com

The reduction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The exact mechanism can be complex and may vary depending on the catalyst, solvent, and reaction conditions.

Catalyst deactivation is a significant issue in industrial-scale hydrogenations. Several mechanisms can contribute to the loss of catalyst activity:

Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the active sites of the catalyst, blocking them from further reaction. Sulfur and nitrogen compounds are common catalyst poisons.

Coking: The deposition of carbonaceous materials on the catalyst surface can physically block active sites and pores. youtube.com

Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area. cup.edu.cn

Leaching: The active metal can be oxidized and dissolve into the reaction medium, particularly in the presence of nitro compounds which can act as oxidizing agents. lzchemical.com

The following table summarizes common catalysts used for nitro group reduction and potential causes for their deactivation.

| Catalyst | Common Applications | Potential Deactivation Mechanisms |

| Palladium on Carbon (Pd/C) | General purpose, highly active | Sintering, poisoning by sulfur compounds, leaching |

| Platinum on Carbon (Pt/C) | Effective under acidic conditions | Poisoning by halides and sulfur |

| Raney Nickel | Cost-effective, used in various reductions | Poisoning by sulfur and phosphorus compounds, oxidation |

Electrocatalytic and Photoreductive Pathways

Besides catalytic hydrogenation, the nitro groups in this compound can also be reduced through electrocatalytic and photoreductive methods.

Electrocatalytic Reduction: In this method, electrons are supplied from an external circuit to drive the reduction reaction at an electrode surface. The process typically involves the in-situ generation of active atomic hydrogen on the cathode from a hydrogen source like water. mdpi.com The reduction of aromatic nitro compounds often proceeds through a series of proton and electron transfer steps. The product distribution can be controlled by the electrode material, applied potential, and pH of the electrolyte. Studies on the electrochemical reduction of 4-nitrophenol (B140041) have shown that acidic media and high temperatures can favor the clean reduction to 4-aminophenol. chemrxiv.org

Photoreductive Pathways: Photoreduction involves the use of light to promote the reduction of the nitro group. Upon absorption of a photon, the nitroaromatic compound is excited to a higher electronic state, which can then undergo reaction. The photoreduction of aromatic nitro compounds can be enhanced in the presence of a hydrogen donor. rsc.org The mechanism often involves the abstraction of a hydrogen atom by the excited nitro compound from the donor molecule, initiating a radical chain reaction that leads to the reduced product. The efficiency and outcome of the photoreduction can be influenced by the solvent and the structure of the nitro compound. researchgate.net

Selective Reduction Strategies for Diverse Product Formation

The reduction of the two nitro groups in this compound offers a pathway to a range of products, including the fully reduced diamine, the partially reduced nitro-amino compound, and other intermediates. The selectivity of these reductions is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

Complete reduction of both nitro groups to their corresponding amines yields 4,4'-Bis(2-aminophenoxy)-1,1'-biphenyl. This transformation is commonly achieved through catalytic hydrogenation. For a structurally similar compound, 4,4'-bis(4-nitrophenoxy)biphenyl (B385796), a patented method describes its reduction to 4,4'-bis(4-aminophenoxy)biphenyl (B85200) using a nickel catalyst under a hydrogen atmosphere. google.com The reaction is typically carried out in a solvent like ethyl acetate (B1210297) at elevated temperature and pressure. google.com The mechanism of catalytic hydrogenation of nitroarenes generally involves the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction involving nitroso and hydroxylamine intermediates, which are rapidly converted to the amine.

Achieving selective reduction of only one of the two nitro groups to produce 4-(2-aminophenoxy)-4'-(2-nitrophenoxy)-1,1'-biphenyl requires more nuanced control. The choice of reducing agent is critical in achieving this selectivity. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide, often used in the Zinin reduction, are known to selectively reduce one nitro group in dinitro aromatic compounds. The selectivity is often influenced by steric hindrance and the electronic environment of the nitro groups. In the case of this compound, the two nitro groups are chemically equivalent, making selective mono-reduction challenging. However, by carefully controlling stoichiometry and reaction conditions, it is often possible to favor the formation of the nitro-amino product.

The table below summarizes various reduction strategies that could be applied to this compound, leading to different products.

| Product | Reagents and Conditions | Mechanistic Pathway |

| 4,4'-Bis(2-aminophenoxy)-1,1'-biphenyl | H₂, Ni or Pd/C catalyst, elevated temperature and pressure | Catalytic Hydrogenation |

| 4-(2-Aminophenoxy)-4'-(2-nitrophenoxy)-1,1'-biphenyl | Na₂S or (NH₄)₂S (Zinin Reduction); Zn/NH₄Cl | Nucleophilic attack by sulfide ions on the nitro group |

| 4,4'-Bis(2-hydroxylaminophenoxy)-1,1'-biphenyl | Controlled reduction with specific reagents (e.g., specific metal hydrides) | Stepwise reduction, halting at the hydroxylamine stage |

Cleavage and Rearrangement Reactions of the Ether Linkages

The diaryl ether linkages in this compound are relatively stable but can be cleaved or induced to rearrange under specific conditions. The presence of the electron-withdrawing nitro groups significantly influences the reactivity of these ether bonds.

Acid-Catalyzed Cleavage: In the presence of strong acids like HBr or HI, diaryl ethers can undergo cleavage. libretexts.org The mechanism typically involves the protonation of the ether oxygen, making it a better leaving group. libretexts.org This is followed by a nucleophilic attack by the halide ion. For diaryl ethers, this cleavage is generally difficult because it would require nucleophilic attack on an sp²-hybridized carbon, which is unfavorable for both S(_N)1 and S(_N)2 mechanisms. However, under forcing conditions, the reaction can proceed. The products would be 4,4'-dihydroxybiphenyl (B160632) and 1-halo-2-nitrobenzene.

Base-Catalyzed Cleavage: The electron-withdrawing nature of the ortho-nitro groups makes the aromatic rings of the phenoxy substituents electron-deficient. This electronic property makes the ether linkages susceptible to nucleophilic aromatic substitution (S(_N)Ar). In the presence of a strong base or nucleophile, cleavage of the C-O bond can occur. The proposed mechanism involves the attack of the nucleophile on the carbon atom of the nitrophenoxy ring, forming a Meisenheimer complex as a stabilized intermediate. Subsequent departure of the phenoxide leaving group results in the cleavage of the ether bond.

Rearrangement Reactions: Intramolecular rearrangements of diaryl ethers, such as the Smiles rearrangement, are also plausible, particularly given the electronic activation provided by the nitro groups. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of this compound, a nucleophilic center within the biphenyl moiety could potentially attack one of the nitrophenoxy rings, leading to a rearranged product. This type of reaction is typically base-catalyzed and proceeds through a spirocyclic intermediate. The feasibility of such a rearrangement would depend on the specific reaction conditions and the generation of a suitable internal nucleophile.

The following table outlines the potential cleavage and rearrangement reactions of the ether linkages in this compound.

| Reaction Type | Reagents and Conditions | Probable Products | Mechanistic Pathway |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI), high temperature | 4,4'-Dihydroxybiphenyl and 1-halo-2-nitrobenzene | Protonation of ether oxygen followed by nucleophilic attack |

| Base-Catalyzed Cleavage | Strong nucleophiles/bases (e.g., RONa, NaNH₂) | 4,4'-Dihydroxybiphenyl and a substituted nitrobenzene (B124822) derivative | Nucleophilic Aromatic Substitution (S(_N)Ar) via a Meisenheimer complex |

| Smiles Rearrangement | Base | Isomeric rearranged product | Intramolecular Nucleophilic Aromatic Substitution |

4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl As a Versatile Precursor in Polymer Chemistry and Materials Science

Application in the Synthesis of High-Performance Polyimides and Polyamides

The diamine derivative of 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl is a key ingredient in the production of high-performance polyimides and polyamides, which are renowned for their exceptional thermal and mechanical properties.

Monomer Design and Polymerization Mechanisms

The synthesis of polyimides from 4,4'-Bis(2-aminophenoxy)-1,1'-biphenyl typically follows a two-step polycondensation reaction. In the first step, the diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) precursor. The second step involves the cyclodehydration of the poly(amic acid), which can be achieved either by thermal treatment at elevated temperatures (typically 200-300 °C) or by chemical imidization using a dehydrating agent like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270).

For polyamide synthesis, the diamine is typically reacted with an aromatic dicarboxylic acid or its diacyl chloride derivative. The direct polycondensation of the diamine and a dicarboxylic acid can be facilitated by using a phosphorylation agent, such as triphenyl phosphite (B83602) and pyridine, to activate the carboxylic acid groups. This method allows for the formation of high molecular weight polyamides under relatively mild conditions.

The design of the 4,4'-Bis(2-aminophenoxy)-1,1'-biphenyl monomer, with its rigid biphenyl (B1667301) unit and flexible ether linkages, is intended to impart a favorable balance of properties to the resulting polymers. The biphenyl group contributes to thermal stability and mechanical strength, while the ether linkages can enhance solubility and processability.

Structure-Reactivity Relationships in Polyimide Formation

The structure of the diamine monomer, specifically the ortho-positioning of the amine groups relative to the ether linkage, can influence the reactivity and the properties of the resulting polyimides. The electronic environment around the amine groups, as well as steric factors, can affect the rate of acylation during the formation of the poly(amic acid).

The non-coplanar nature of the biphenyl rings and the geometry imposed by the ether linkages can lead to amorphous polyimides with good solubility in organic solvents. This is a significant advantage for processing and fabrication of films, coatings, and composite matrices. The structure of the dianhydride comonomer also plays a crucial role in determining the final properties of the polyimide, with more rigid dianhydrides generally leading to higher glass transition temperatures (Tg) and thermal stability.

Copolymerization Strategies for Tunable Materials

To further tailor the properties of polyimides and polyamides derived from 4,4'-Bis(2-aminophenoxy)-1,1'-biphenyl, copolymerization is a widely employed strategy. By incorporating a second, different diamine or dianhydride into the polymer backbone, it is possible to fine-tune characteristics such as solubility, thermal properties, and mechanical performance.

For instance, the introduction of a more flexible comonomer can enhance the processability of the resulting copolymer, while the inclusion of a highly rigid comonomer can further elevate its thermal stability. This approach allows for the creation of a family of materials with a spectrum of properties, optimized for specific applications.

| Property | Polyimide from 4,4'-Bis(4-aminophenoxy)biphenyl (B85200) and BPDA | Copolyimide with 4,4'-methylenedianiline (B154101) (MDA) |

| Glass Transition Temperature (Tg) | 260-290 °C | 270-310 °C |

| Decomposition Temperature (TGA, 5% wt. loss) | ~530 °C in N2 | ~550 °C in N2 |

| Solubility | Soluble in NMP, DMAc | Generally soluble in NMP, DMAc |

| Note: Data presented is for the analogous 4,4'-bis(4-aminophenoxy)biphenyl and is representative of the expected performance. |

Role in the Formation of Advanced Poly(arylene ether)s and Poly(phenylene oxide)s

This compound can also serve as a precursor for the synthesis of advanced poly(arylene ether)s and poly(phenylene oxide)s, which are valued for their high-temperature resistance, chemical inertness, and excellent dielectric properties.

Oxidative Coupling Polymerization and Ullmann Condensation

Poly(phenylene oxide)s (PPOs) are typically synthesized through the oxidative coupling polymerization of phenols. In this context, the dihydroxy analogue of the title compound, 4,4'-dihydroxy-1,1'-biphenyl, could be a key monomer. Oxidative coupling is generally carried out using a catalyst system, such as a copper salt and an amine, in the presence of oxygen. This process involves the formation of phenoxy radicals, which then couple to form the ether linkages of the polymer backbone.

Alternatively, poly(arylene ether)s can be synthesized via nucleophilic aromatic substitution reactions, such as the Ullmann condensation. uc.edu This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. uc.edu For instance, this compound could potentially be synthesized by the Ullmann condensation of 4,4'-dihydroxy-1,1'-biphenyl and an ortho-halonitrobenzene. The polymerization to form poly(arylene ether)s would involve the reaction of a dihalide monomer with a bisphenol monomer under similar conditions. The nitro groups in this compound can activate the aromatic ring towards nucleophilic substitution, facilitating polymerization.

Controlled Polymerization Techniques for Molecular Weight Distribution

Achieving a controlled molecular weight and a narrow molecular weight distribution is crucial for optimizing the properties and processability of poly(arylene ether)s. Various techniques can be employed to achieve this control. One common approach is to use a slight excess of one of the monomers to cap the growing polymer chains, thereby limiting the final molecular weight.

The choice of reaction conditions, including temperature, solvent, and catalyst concentration, can also significantly impact the polymerization process and the resulting molecular weight distribution. For Ullmann condensation polymerizations, the use of specific ligands for the copper catalyst can enhance its activity and selectivity, leading to better control over the polymerization.

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Poly(arylene ether sulfone) | Dihalide and Bisphenol | Nucleophilic Aromatic Substitution | High Tg, good mechanical strength, chemical resistance |

| Poly(phenylene oxide) | Substituted Phenols | Oxidative Coupling | High thermal stability, excellent dielectric properties |

| Note: This table represents general characteristics of these polymer classes. |

Utilization in the Development of Organic Frameworks and Porous Materials

The dinitro compound, this compound, and its diamino derivative, 4,4'-bis(2-aminophenoxy)-1,1'-biphenyl, represent promising but as yet underexplored building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The rigid biphenyl core combined with the flexible ether linkages and reactive functional groups (nitro or amino) at the ortho positions make these molecules attractive candidates for use as organic linkers or struts in the construction of porous crystalline materials. tcichemicals.comcd-bioparticles.net

For COF synthesis, the diamino derivative is a particularly suitable monomer for the formation of imine-linked frameworks through condensation reactions with aldehyde-containing monomers. nih.gov The resulting imine bonds are robust and can lead to the formation of highly crystalline and permanently porous materials. The kinked nature of the 4,4'-bis(2-aminophenoxy)-1,1'-biphenyl linker would be expected to produce COFs with complex and potentially novel network topologies, differing from those obtained with linear or more symmetrically substituted linkers.

The ortho-substitution pattern of 4,4'-bis(2-aminophenoxy)-1,1'-biphenyl is a key feature for linker design and the control of framework topology. Unlike its linear para-substituted counterpart, the ortho-linkages force a rotation of the phenoxy groups relative to the biphenyl plane. This "kinked" or non-linear geometry can prevent the formation of simple, high-symmetry networks and instead favor more complex and potentially interpenetrated structures.

By strategically choosing the metal clusters (in MOFs) or the complementary linkers (in COFs), it may be possible to direct the assembly of frameworks with specific pore sizes, shapes, and functionalities. The ability to control the topology of the framework is critical for tailoring its properties for specific applications, such as gas storage, separation, and catalysis. The rigidity of the biphenyl unit provides structural integrity to the framework, while the ether linkages offer a degree of conformational flexibility that can be beneficial during the self-assembly process.

The amino groups of 4,4'-bis(2-aminophenoxy)-1,1'-biphenyl incorporated into a MOF or COF structure provide reactive sites for post-synthetic modification. ekb.eg This allows for the chemical functionalization of the framework after its initial synthesis, enabling the introduction of a wide range of chemical moieties to tailor the surface properties and functionality of the pores. For example, the amino groups can be acylated, alkylated, or used to anchor catalytic species.

Similarly, if the dinitro precursor, this compound, is used as the linker, the nitro groups can be post-synthetically reduced to amino groups. This provides a route to functionalized frameworks that might not be accessible through direct synthesis with the amino-functionalized linker due to reactivity issues. This post-synthetic reduction would then open up the same possibilities for further functionalization as described above. Such modifications can be used to enhance the framework's affinity for specific guest molecules, improve its catalytic activity, or alter its electronic properties.

Precursor for Optoelectronic Materials and Devices

While this compound itself is not a conjugated molecule, its diamino derivative, 4,4'-bis(2-aminophenoxy)-1,1'-biphenyl, can serve as a building block for the synthesis of polymers with potential applications in optoelectronics. Through polymerization with appropriate comonomers, it is possible to create polymer backbones that, while not fully conjugated in the traditional sense, can be part of larger systems with interesting electronic and optical properties.

For instance, polyimides and polyamides synthesized from this diamine can be designed to incorporate chromophoric units or to have specific electronic characteristics. The non-coplanar structure induced by the ortho-linkages can influence the electronic interactions between polymer chains in the solid state. This can be advantageous in reducing aggregation-induced quenching of fluorescence, which is a common issue in organic light-emitting diodes (OLEDs).

Charge Transport Mechanisms in Derived Materials

The electrical properties of polymers derived from this compound are intrinsically linked to their molecular architecture, which facilitates or hinders the movement of charge carriers. While this specific precursor has not been extensively studied for its charge transport characteristics, the resulting polymers, typically polyimides and polyamides, fall into a class of materials where charge transport is a widely researched phenomenon. The mechanisms governing the movement of electrons and holes in these materials are complex and influenced by factors such as the degree of molecular order, the presence of specific functional groups, and intermolecular interactions.

In many aromatic polyimides, which can be synthesized from the diamine analogue of this compound, charge carrier transport has been investigated using techniques like the time-of-flight method. researchgate.net This research indicates that both holes and electrons can act as charge carriers, with their mobility being dependent on the electric field and temperature. researchgate.net For some amorphous aromatic polyimides, charge carrier mobility has been observed to reach values as high as 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net

A key factor influencing charge transport in these polymers is the formation of charge-transfer complexes (CTCs) between adjacent polymer chains. These complexes arise from the interaction between electron-donating and electron-accepting moieties within the polymer structure. The formation of intra- and inter-chain CTCs can significantly increase electrical conductivity. researchgate.netresearcher.lifebohrium.com The structure of the biphenyl and phenoxy groups in polymers derived from this compound could contribute to such interactions. The miscibility of these polyimides in polymer matrices is often attributed to this intermolecular charge transfer. ossila.com

The specific chemical structure of the polymer plays a crucial role in defining the charge transport pathways. For instance, the introduction of flexible ether linkages, such as those present in polymers derived from this precursor, can influence the polymer's morphology and, consequently, its electronic properties. The non-coplanar conformation that can arise from substituted biphenyl radicals may enhance the processability of the polyimides while affecting the efficiency of intermolecular charge hopping. nasa.gov

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure of these materials. Such computational approaches can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in understanding the potential for charge injection and transport. nih.gov These calculations can also elucidate the nature of intramolecular charge transfer within the polymer backbone. nih.govacs.org

The table below summarizes the general charge transport characteristics observed in related aromatic polyimides, which can provide a framework for understanding the potential behavior of materials derived from this compound.

| Property | Typical Observation in Related Aromatic Polyimides | Influencing Factors |

| Primary Charge Carriers | Holes and/or electrons researchgate.net | Chemical structure of the repeating unit, presence of donor/acceptor groups. |

| Transport Mechanism | Generally hopping between localized states | Molecular packing, degree of crystallinity, presence of traps. researchgate.net |

| Charge Carrier Mobility | Can reach up to 10⁻⁴ cm²V⁻¹s⁻¹ in amorphous films researchgate.net | Electric field, temperature, morphology (amorphous vs. crystalline). researchgate.net |

| Role of CTCs | Can significantly enhance conductivity researchgate.netresearcher.lifebohrium.com | Proximity and electronic nature of interacting polymer chains. |

| Impact of Structure | Flexible linkages and non-coplanar structures affect processability and intermolecular interactions nasa.gov | Torsional angles between aromatic units, steric hindrance. |

It is important to note that the presence of crystalline regions within the polymer matrix can have a counterintuitive effect. In some cases, crystalline films of polyimides have exhibited lower charge carrier mobility compared to their amorphous counterparts, a phenomenon attributed to the potential presence of structural defects or cavities that can act as charge traps. researchgate.net

Further targeted research focusing specifically on polymers synthesized from this compound is necessary to elucidate the precise charge transport mechanisms and to quantify the mobility of charge carriers in these specific materials.

Theoretical and Computational Chemistry of 4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No specific studies detailing the quantum chemical calculations for 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl were found. Therefore, data for the subsections below is not available.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

No published data available.

Global and Local Reactivity Indices (e.g., Fukui functions)

No published data available.

Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) and Phenoxy Moieties

No published data available.

Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly

No specific studies detailing molecular dynamics simulations for this compound were found. Therefore, data for the subsections below is not available.

Solvation Effects on Molecular Conformation and Reactivity

No published data available.

Intermolecular Interactions and Aggregation Behavior

No published data available.

Reaction Pathway Modeling and Transition State Identification

The synthesis and transformations of this compound are amenable to detailed investigation using computational modeling. Key reactions include its formation via nucleophilic aromatic substitution (SNAr) and the reduction of its nitro groups to form the corresponding diamine.

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure and reactivity of molecules. For compounds analogous to this compound, DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products.

A primary reaction of interest is the synthesis of diaryl ethers via the SNAr mechanism. In the case of this compound, this would involve the reaction of 4,4'-dihydroxybiphenyl (B160632) with two equivalents of an ortho-halonitrobenzene. DFT studies on similar SNAr reactions typically model the stepwise pathway involving the formation of a high-energy intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro groups are crucial for stabilizing the negative charge in this intermediate, thereby facilitating the reaction. libretexts.org

Computational models would typically employ a hybrid functional, such as B3LYP or PBE1PBE, combined with a Pople-style basis set like 6-31+G(d) or 6-311+G(2d,p) to provide a balance between computational cost and accuracy. amazonaws.com Solvation effects, which are critical in SNAr reactions, are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). amazonaws.com

For the transformation of the nitro groups, DFT can model the stepwise reduction process. This reaction is of significant industrial importance as it leads to the formation of amines, which are precursors to high-performance polymers. The reduction can proceed through various intermediates, including nitroso and hydroxylamino species. nih.gov DFT studies help to clarify the thermodynamics and kinetics of each reduction step on a catalyst surface or with chemical reducing agents. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Reaction Modeling This table is illustrative and based on common practices for similar molecular systems.

| Parameter | Typical Selection for Nitrobiphenyl Ethers | Rationale |

| DFT Functional | B3LYP, PBE1PBE, M06-2X | Good balance of accuracy for thermochemistry and kinetics. amazonaws.comsemanticscholar.org |

| Basis Set | 6-31+G(d), 6-311++G(d,p) | Includes polarization and diffuse functions for accurate description of anions and transition states. nih.gov |

| Solvent Model | PCM, SMD | Accounts for the influence of the solvent on reaction energetics. amazonaws.com |

A key outcome of reaction pathway modeling is the determination of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. By identifying the transition state structure—a first-order saddle point on the potential energy surface—the activation energy can be calculated as the energy difference between the transition state and the reactants.

For the SNAr synthesis of this compound, DFT calculations would focus on the transition state leading to the Meisenheimer intermediate, which is typically the rate-determining step. nih.gov The calculated activation energy provides insight into the reaction kinetics. A lower activation energy implies a faster reaction rate.

Once the activation energy is known, the rate constant (k) can be estimated using Transition State Theory (TST), often expressed through the Eyring equation. nih.gov This allows for a theoretical prediction of how quickly the reaction will proceed under given conditions of temperature. While these predictions are often qualitative, they are invaluable for comparing different reaction pathways or the efficacy of different leaving groups or nucleophiles. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Model SNAr Reaction The following data is hypothetical and serves to illustrate the expected outcomes of such calculations for a reaction: 4,4'-dihydroxybiphenyl + 2 o-chloronitrobenzene → this compound.

| Reaction Step | Modeled Transition State | Hypothetical Activation Energy (kcal/mol) in DMF |

| First Ether Linkage | Formation of first Meisenheimer complex | 20.5 |

| Second Ether Linkage | Formation of second Meisenheimer complex | 22.1 |

Computational chemistry plays a crucial role in the rational design of catalysts for specific chemical transformations. For this compound, a significant transformation is the selective reduction of the two nitro groups to amines. mdpi.comresearchgate.net This reaction is typically performed using heterogeneous catalysts, such as platinum or palladium on a carbon support, with a reducing agent like hydrogen gas or hydrazine.

DFT calculations can be used to model the interaction of the nitro-substituted molecule with various catalyst surfaces. By calculating the adsorption energies of the reactant and intermediates on different metal surfaces (e.g., Pt(111), Pd(111)), researchers can predict which catalyst material is likely to be most effective. Furthermore, the reaction mechanism on the catalyst surface can be modeled to understand the elementary steps of nitro group reduction. This includes the dissociation of H2, the hydrogenation of the nitro group, and the desorption of the final amine product.

This computational screening allows for the in silico design of novel catalysts with enhanced activity and selectivity. For instance, DFT studies might explore bimetallic catalysts or catalysts with specific surface modifications to promote the desired reduction pathway while minimizing side reactions. This approach accelerates the discovery of new catalytic systems by prioritizing the most promising candidates for experimental synthesis and testing.

Advanced Spectroscopic and Analytical Methodologies for Research on 4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl, offering the ability to determine the elemental composition of the parent molecule and any transient species formed during chemical reactions with high precision. Techniques like electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers allow for the measurement of mass-to-charge ratios (m/z) with sub-ppm accuracy. This precision is crucial for confirming the identity of reaction products and differentiating between compounds with identical nominal masses but different elemental formulas, thereby providing unambiguous evidence for proposed reaction mechanisms.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In the study of this compound, a protonated molecule or molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint that confirms the connectivity of the constituent parts.

Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkages and the loss of the nitro groups. By analyzing the masses of the resulting fragments, the structural integrity of the biphenyl (B1667301) core and the arrangement of the nitrophenoxy substituents can be confirmed. dphen1.comresearchgate.net This technique is invaluable for distinguishing between isomers and identifying unknown reaction byproducts.

Table 1: Illustrative MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This table presents hypothetical data representative of a typical fragmentation pattern for the specified compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 457.12 | 336.09 | C6H4NO3 | Loss of a nitrophenoxy radical |

| 457.12 | 289.08 | C6H4NO3 + NO2 | Loss of a nitrophenoxy radical and a nitro group |

| 457.12 | 213.06 | 2 x (C6H4NO2) | Loss of two nitrophenoxy groups |

| 457.12 | 152.06 | C18H12N2O6 | Biphenyl dication |

Isotopic Labeling Studies in Mechanistic Research

Isotopic labeling is a definitive method for tracing the pathways of atoms and functional groups throughout a chemical reaction. numberanalytics.comias.ac.in By strategically replacing an atom in this compound with one of its heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), researchers can follow the labeled portion of the molecule using mass spectrometry. researchgate.net

For instance, in studying the synthesis of the target compound via a nucleophilic aromatic substitution, labeling the oxygen atom of the phenoxy group with ¹⁸O would allow for unambiguous confirmation that this specific oxygen atom is incorporated into the final product. The resulting mass shift in the parent ion and key fragments in the mass spectrum provides direct evidence for the proposed reaction mechanism, ruling out alternative pathways. taylorandfrancis.com This technique is particularly powerful for deciphering complex rearrangements or distinguishing between intermolecular and intramolecular processes. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and dynamic properties of molecules in solution. nih.gov For a molecule like this compound, which possesses multiple rotational axes (the biphenyl C-C bond and the C-O ether bonds), NMR provides critical insights into its preferred conformations and the energy barriers associated with conformational changes. auremn.org.br

While one-dimensional (1D) NMR provides initial structural information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would clearly show the connectivity of protons within each of the three aromatic rings, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is essential for assigning the ¹³C spectrum and confirming the protonation state of each carbon atom in the aromatic rings.

Table 2: Illustrative 2D NMR Correlations for this compound This table presents hypothetical key correlations expected for the specified compound.

| 2D NMR Experiment | Correlating Nuclei (Example) | Information Gained |

| COSY | Biphenyl H-2' ↔ Biphenyl H-3' | Confirms adjacent protons on the biphenyl ring |

| HSQC | Nitrophenoxy H-6 ↔ Nitrophenoxy C-6 | Assigns a specific proton to its directly bonded carbon |

| HMBC | Biphenyl H-3' ↔ Biphenyl C-4' (ether link) | Confirms connectivity across the ether oxygen atom |

| HMBC | Biphenyl H-3' ↔ Biphenyl C-1' (inter-ring bond) | Confirms the biphenyl linkage |

Variable Temperature NMR for Rotational Barriers and Molecular Motion

The steric hindrance caused by the ortho-nitro groups in this compound is expected to create a significant energy barrier to rotation around the C1-C1' biphenyl bond. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers (rotamers) at room temperature.

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. nih.govst-andrews.ac.uk By recording NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the non-equivalent nuclei in the different rotamers. researchgate.net The temperature at which the signals merge (the coalescence temperature) is directly related to the rate of rotation and can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the molecule's conformational stability. rsc.org

Table 3: Hypothetical Variable Temperature NMR Data for Biphenyl Bond Rotation This table presents illustrative data for studying restricted rotation in the specified compound.

| Nucleus Observed | Low Temp. Appearance (e.g., -20°C) | Coalescence Temp. (T_c) | ΔG‡ (kcal/mol) at T_c |

| ¹H NMR (Biphenyl H-2', H-6') | Two distinct doublets | 65°C | 17.5 |

| ¹³C NMR (Biphenyl C-2', C-6') | Two distinct signals | 68°C | 17.6 |

Solid-State NMR for Understanding Crystalline and Amorphous Forms

While solution-state NMR provides information on dynamic behavior, solid-state NMR (ssNMR) offers detailed insights into the structure, conformation, and packing of molecules in the solid phase. This is particularly important for characterizing different crystalline polymorphs or amorphous forms of this compound, which may have different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. Small differences in chemical shifts observed in ssNMR can indicate distinct molecular conformations or intermolecular interactions (e.g., π-π stacking) present in the crystal lattice. This data is complementary to that obtained from single-crystal X-ray diffraction, providing a more complete picture of the solid-state structure, especially for materials that are not amenable to forming single crystals.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination in Derived Materials

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids. While specific single-crystal X-ray diffraction data for this compound is not extensively available in published literature, the principles of the technique can be applied to understand its potential solid-state structures and those of its derivatives. For comparison, the related isomer, 4,4′-Bis(4-nitrophenoxy)biphenyl, has been studied, revealing a structure with a crystallographic inversion center at the midpoint of the central C-C bond, which constrains the biphenyl group to be planar researchgate.netresearchgate.net. Similar analyses would be critical for determining the precise molecular geometry, including the dihedral angles between the phenyl rings and the orientation of the nitrophenoxy groups, of the 2-nitro isomer.

Crystal engineering involves the design of crystalline materials with desired properties by controlling intermolecular interactions. For a molecule like this compound, the nitro groups and ether linkages provide sites for non-covalent interactions such as hydrogen bonding (with suitable donors), π-π stacking, and C-H···O interactions. These interactions can be exploited to form co-crystals and other supramolecular assemblies.

Researchers could systematically co-crystallize this compound with various co-formers to modulate its physical properties. Single-crystal XRD would be the definitive method to confirm the formation of a co-crystal and to analyze the specific intermolecular synthons that govern the resulting supramolecular architecture. This approach is fundamental in the development of new materials with tailored optical, electronic, or mechanical properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms.

Although specific polymorphs of this compound have not been documented, a systematic screening for polymorphism would be a standard part of its solid-state characterization. This would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. Each unique diffraction pattern would represent a different polymorph. The data obtained from such studies are crucial for ensuring the consistency and performance of the material in any application.

Table 1: Hypothetical Crystallographic Data Parameters for a Derivative of this compound This table illustrates the type of data obtained from a single-crystal XRD experiment. Specific values for the target compound are not currently published.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C24H16N2O6 |

| Formula Weight | The mass of one mole of the compound. | 444.40 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | (ų) |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | <0.05 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and tracking chemical transformations. For this compound, key functional groups include the aromatic rings, the ether C-O-C linkages, and the nitro groups (-NO2). The nitro group, in particular, gives rise to strong and characteristic IR absorption bands libretexts.org. For instance, FTIR data for the related compound 4,4'-bis-(4-nitrophenoxy)biphenyl shows characteristic peaks for the nitro group at 1557 cm⁻¹ and 1328 cm⁻¹, and for the C-O-C ether linkage at 1264 cm⁻¹ google.com. Similar characteristic bands would be expected for the 2-nitro isomer.

In situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions without the need for sample extraction mt.comjascoinc.comnih.gov. By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, chemists can track the concentration of reactants, intermediates, and products as a function of time mt.com.

In the synthesis of this compound, which often involves a nucleophilic aromatic substitution or an Ullmann condensation, in situ FTIR could be used to monitor the consumption of the starting materials (e.g., 4,4'-dihydroxybiphenyl (B160632) and an ortho-halonitrobenzene) and the formation of the desired ether linkages. This provides invaluable data on reaction kinetics, helps identify the reaction endpoint, and can reveal the formation of transient intermediates, leading to improved process understanding and optimization mt.comresearchgate.net.

Both IR and Raman spectroscopy can identify vibrational modes that are sensitive to changes in the molecule's chemical environment or structure, making them useful for studying reactivity. The nitro group's symmetric and asymmetric stretching frequencies are particularly informative. In aromatic nitro compounds, these typically appear in the IR spectrum around 1560-1500 cm⁻¹ (asymmetric) and 1370-1320 cm⁻¹ (symmetric) libretexts.org.

The reduction of the nitro groups in this compound to form the corresponding diamine is a key transformation for its use as a polymer precursor. This reaction could be monitored by observing the disappearance of the strong nitro group peaks and the appearance of new bands corresponding to the N-H stretching vibrations of the resulting amine groups (typically in the 3500-3300 cm⁻¹ region). Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less susceptible to interference from water, can complement IR analysis, especially for reactions in aqueous media spectroscopyonline.comresearchgate.net.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 | IR, Raman |

| N-O asymmetric stretch | Nitro (-NO2) | 1560 - 1500 | IR (Strong) |

| C=C stretch (aromatic) | Aromatic Ring | 1600 - 1450 | IR, Raman |

| N-O symmetric stretch | Nitro (-NO2) | 1370 - 1320 | IR (Strong) |

| C-O-C asymmetric stretch | Aryl Ether | 1270 - 1230 | IR (Strong) |

| C-O-C symmetric stretch | Aryl Ether | 1050 - 1010 | Raman |

| C-N stretch | Ar-NO2 | 870 - 840 | IR |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and By-product Identification in Complex Reaction Mixtures

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of synthesized compounds. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte. Given the high molecular weight and probable low volatility of this compound, LC-MS is generally the more suitable technique rsc.org.

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry researchgate.net. This combination allows for the confident identification and quantification of the target compound, as well as the detection and structural elucidation of impurities and by-products, even at trace levels nih.gov. A developed LC-MS method would be crucial for establishing the purity profile of this compound, a critical parameter for its use in further applications like polymer synthesis.

In a typical synthesis, such as an Ullmann condensation between 4,4'-dihydroxybiphenyl and an ortho-halonitrobenzene, several by-products can be anticipated wikipedia.org. These may include unreacted starting materials, the mono-substituted intermediate (4-(2-nitrophenoxy)-4'-hydroxy-1,1'-biphenyl), and products from side reactions like homocoupling of the aryl halide. An LC-MS method would be developed to separate all these components, providing a detailed picture of the reaction mixture and guiding purification efforts nih.gov. Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information that helps to definitively identify unknown impurities nih.gov.

Table 3: Potential By-products in the Synthesis of this compound for LC-MS Analysis

| Compound Name | Origin | Role in Analysis |

|---|---|---|

| 4,4'-Dihydroxybiphenyl | Starting Material | Monitor consumption to assess reaction completion. |

| 1-Chloro-2-nitrobenzene (B146284) (or other o-halonitrobenzene) | Starting Material | Monitor consumption to assess reaction completion. |

| 4-Hydroxy-4'-(2-nitrophenoxy)-1,1'-biphenyl | Intermediate | Key impurity indicating incomplete reaction. |

| 2,2'-Dinitrobiphenyl | Side Product | Result of Ullmann homocoupling of the aryl halide. |

Derivatives and Analogues of 4,4 Bis 2 Nitrophenoxy 1,1 Biphenyl: Synthesis and Research Directions

Structural Modifications of the Biphenyl (B1667301) Core

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of the biphenyl core can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The synthesis of these derivatives typically begins with a correspondingly substituted 4,4'-dihydroxybiphenyl (B160632) precursor.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl, -CH₃), alkoxy (e.g., methoxy, -OCH₃), and amino (-NH₂) are classified as EDGs. studypug.com These groups increase the electron density of the biphenyl rings through inductive and/or resonance effects. For instance, the synthesis of an analogue with methyl groups at the 2,2'-positions would start from 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diol. The subsequent reaction with 1-chloro-2-nitrobenzene (B146284) via a nucleophilic aromatic substitution (SNAr) would yield the target derivative. The presence of EDGs on the biphenyl core would be expected to subtly influence the conformation and electronic communication between the two halves of the molecule.

The general synthetic approach remains the Williamson ether synthesis or the Ullmann condensation, where the substituted dihydroxybiphenyl is reacted with an activated halo-nitrophenoxy precursor. The nature of the substituent can influence the reaction conditions required for efficient synthesis.

| Substituent Type | Example Group | Electronic Effect | Potential Impact on Properties | Synthetic Precursor Example |

|---|---|---|---|---|

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density (+I, +M effects) | Modifies solubility, conformation, and electronic properties. | Substituted 4,4'-dihydroxybiphenyl |

| Electron-Withdrawing | -NO₂, -CF₃, -CN | Decreases electron density (-I, -M effects) | Alters reactivity in electrophilic substitutions, modifies electrochemical potential. | Substituted 4,4'-dihydroxybiphenyl |

Heterocyclic Biphenyl Analogues

Replacing one or both of the phenyl rings in the biphenyl core with heterocyclic systems, such as pyridine (B92270), pyrimidine, or thiophene, generates heterocyclic biphenyl analogues. These modifications introduce heteroatoms (e.g., nitrogen, sulfur) that can significantly alter the compound's geometry, polarity, and potential for hydrogen bonding or metal coordination.

The synthesis of these analogues is more complex and often relies on modern cross-coupling reactions. A common strategy involves the Suzuki-Miyaura coupling, where a heterocyclic boronic acid is coupled with a halogenated phenyl ring, or vice versa. rsc.org For example, to create an analogue where one phenyl ring is replaced by a pyridine ring, one could synthesize a 4-hydroxyphenyl boronic acid derivative and couple it with a suitable halo-hydroxypyridine. The resulting heterocyclic biphenol would then be reacted with 1-chloro-2-nitrobenzene to attach the nitrophenoxy moieties. The introduction of a pyridine ring, for instance, imparts a basic site into the molecule, which could be exploited in catalysis or for creating pH-responsive materials.

Variations in the Nitrophenoxy Moieties

The nitrophenoxy units are critical components, as the nitro group strongly activates the phenoxy ring towards nucleophilic aromatic substitution, which is the key reaction in the synthesis of the parent compound and its derivatives.

Positional Isomers of the Nitro Group and its Impact on Reactivity

The position of the nitro group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—has a profound effect on the reactivity of the halo-nitrobenzene precursor used in the synthesis. The synthesis of 4,4'-bis(2-nitrophenoxy)-1,1'-biphenyl involves an ortho-nitro group. Isomers such as 4,4'-bis(3-nitrophenoxy)-1,1'-biphenyl and 4,4'-bis(4-nitrophenoxy)-1,1'-biphenyl can be synthesized from 1-chloro-3-nitrobenzene (B92001) and 1-chloro-4-nitrobenzene, respectively. researchgate.netgoogle.com

The reactivity in the key SNAr step is governed by the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.

Ortho and Para Isomers: When the nitro group is in the ortho or para position relative to the leaving group (e.g., chlorine), it can effectively delocalize the negative charge of the intermediate onto the oxygen atoms of the nitro group. nih.gov This strong stabilization leads to a lower activation energy and a faster reaction rate.

Meta Isomer: A meta-nitro group cannot directly participate in resonance stabilization of the negative charge on the carbon bearing the leaving group. It provides only a weaker, inductive electron-withdrawing effect. assets-servd.host Consequently, the SNAr reaction with meta-nitro isomers is significantly slower, often requiring more forcing conditions (higher temperatures, stronger bases).

This difference in reactivity is a fundamental principle of nucleophilic aromatic substitution and directly impacts the synthesis of these positional isomers. nih.gov

| Isomer | Nitro Group Position | Stabilization of Intermediate | Relative Reaction Rate |

|---|---|---|---|

| ortho (e.g., 1-chloro-2-nitrobenzene) | 2- | Strong (Resonance + Inductive) | Fast |